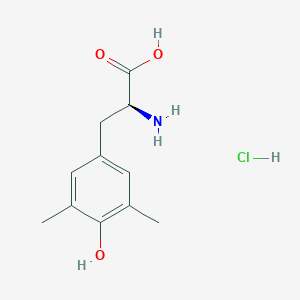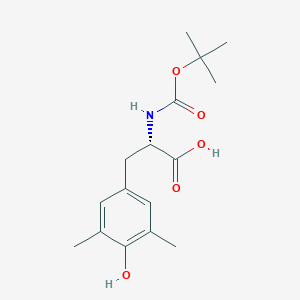
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring with hydroxyl and methyl substituents
Synthetic Routes and Reaction Conditions:
Boc Protection: The amino group can be protected using di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Coupling Reaction: The phenyl ring can be introduced via a coupling reaction between the protected amino acid and a phenyl boronic acid derivative using a palladium catalyst.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the efficient synthesis of Boc-protected amino acids. This method offers better control over reaction conditions and improved safety compared to traditional batch processes.
Large-Scale Synthesis: For industrial-scale production, continuous flow processes and automated systems are used to ensure consistency and high yield.
Types of Reactions:
Deprotection: The Boc group can be removed using mild acids like trifluoroacetic acid (TFA) or stronger acids like hydrochloric acid in dioxane.
Oxidation: The phenyl ring can undergo oxidation reactions, such as converting the hydroxyl group to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The phenyl ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce corresponding alcohols or amines.
Common Reagents and Conditions:
Deprotection: TFA, HCl in dioxane, methanol.
Oxidation: PCC, chromium trioxide (CrO3), and pyridine.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Major Products Formed:
Deprotection: Free amino acid.
Oxidation: Phenyl ketone.
Reduction: Phenyl alcohol or amine.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The phenyl ring and amino group can interact with various enzymes and receptors.
Pathways Involved: Potential involvement in metabolic pathways, signaling cascades, or gene expression modulation.
Comparación Con Compuestos Similares
Boc-protected amino acids: Similar in structure but differ in the phenyl ring substituents.
Phenylalanine derivatives: Similar phenyl ring but lack the Boc protection and specific substituents.
Uniqueness:
The presence of the tert-butoxycarbonyl group provides stability and protection to the amino group, making it suitable for various synthetic applications.
The specific substituents on the phenyl ring offer unique chemical reactivity and potential biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-6-11(7-10(2)13(9)18)8-12(14(19)20)17-15(21)22-16(3,4)5/h6-7,12,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCPAJFOGLJANB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B8062136.png)
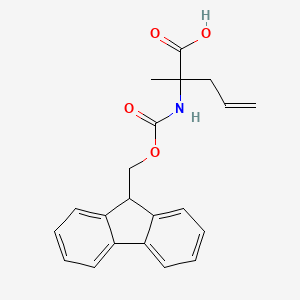
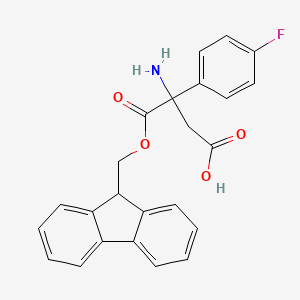
![4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B8062142.png)
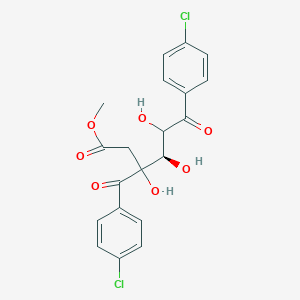
![8-Amino-5-propylbenzo[b][1,4]benzoxazepin-6-one](/img/structure/B8062165.png)
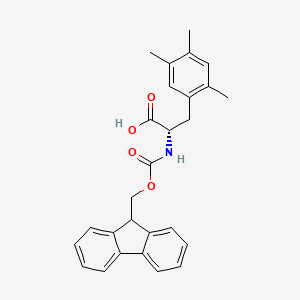
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B8062178.png)
![(2S)-3-(4-methoxy-3,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8062192.png)
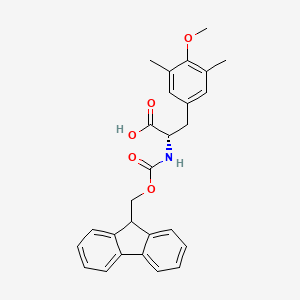

![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062216.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062221.png)
